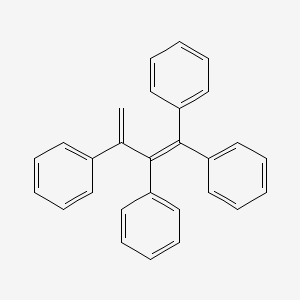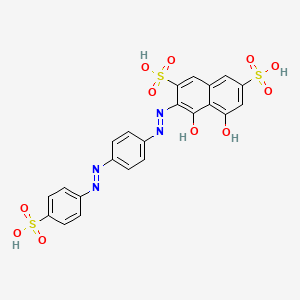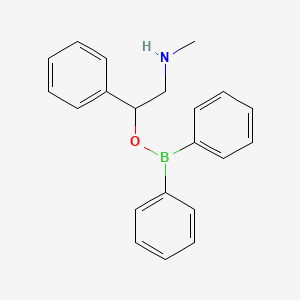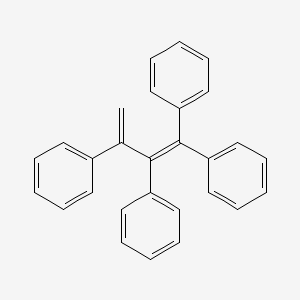
(Triphenylbuta-1,3-dienyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Triphenylbuta-1,3-dienyl)benzene is an organic compound with the molecular formula C28H22. It is a derivative of butadiene, where the hydrogen atoms are replaced by phenyl groups. This compound is known for its unique structure, which consists of a butadiene core flanked by phenyl groups, making it a subject of interest in organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylbuta-1,3-dienyl)benzene typically involves the coupling of triphenylbutadiene with benzene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired product under mild conditions. The reaction usually takes place in the presence of a base, such as potassium carbonate, and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Triphenylbuta-1,3-dienyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as halogenated, hydroxylated, and alkylated compounds. These products have diverse applications in organic synthesis and materials science .
Scientific Research Applications
(Triphenylbuta-1,3-dienyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is employed in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (Triphenylbuta-1,3-dienyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its phenyl groups enhance its stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylbutadiene: Similar in structure but with an additional phenyl group.
Diphenylbutadiene: Contains fewer phenyl groups, leading to different reactivity and applications.
Triphenylmethane: Lacks the butadiene core, resulting in distinct chemical properties.
Uniqueness
(Triphenylbuta-1,3-dienyl)benzene is unique due to its combination of a butadiene core with multiple phenyl groups. This structure imparts specific electronic and steric properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
855244-81-4 |
|---|---|
Molecular Formula |
C28H22 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1,1,3-triphenylbuta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C28H22/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2 |
InChI Key |
KLZOQPDGMFKODC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)

